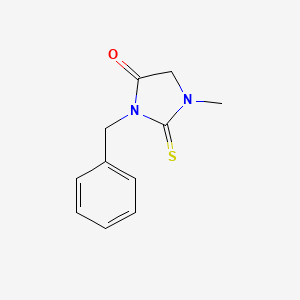

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

3-benzyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKNWUIGQXTKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=S)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of benzylamine with carbon disulfide and methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H12N2OS

- Molecular Weight : 220.29 g/mol

- CAS Number : 562826-16-8

The structure of 3-benzyl-1-methyl-2-thioxoimidazolidin-4-one features a thioxo group attached to an imidazolidin ring, which is essential for its biological activity. The presence of the benzyl and methyl groups contributes to its pharmacological properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of thioxoimidazolidin derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism involves the inhibition of bacterial adhesion and biofilm formation, which are critical factors in bacterial virulence and resistance .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In experimental models, derivatives of thioxoimidazolidin have been observed to reduce inflammation markers and alleviate pain responses, suggesting potential use in treating inflammatory diseases .

Antioxidant Activity

Some derivatives within this class have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related cellular damage. This activity is particularly relevant in the context of neurodegenerative diseases and aging .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of appropriate amino acids with thioamide derivatives or isothiocyanates. The development of new derivatives continues to expand its potential applications in pharmaceuticals .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thioxoimidazolidin derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with a similar structure to this compound exhibited a minimal inhibitory concentration (MIC) as low as 15.62 mg/ml, demonstrating strong antibacterial effects .

Case Study 2: Anti-inflammatory Response

In another study focusing on anti-inflammatory properties, the compound was tested in animal models where it significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The exact mechanism of action of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is not fully understood. it is believed to function by inhibiting various enzymes and signaling pathways involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular functions, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells is thought to be mediated through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-benzyl-1-methyl-2-thioxoimidazolidin-4-one, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Differences

The methyl group (1-position) reduces steric hindrance compared to bulkier substituents (e.g., ethyl in 5-benzylidene-3-ethyl derivative), which may influence reaction kinetics in further functionalization .

Spectroscopic Distinctions: The IR spectra of analogs show characteristic C=O stretches near 1630 cm⁻¹ and C=S vibrations around 1200–1250 cm⁻¹. For example, 3-phenyl-2-thioxoimidazolidin-4-one exhibits a C=O peak at 1631 cm⁻¹, consistent with the imidazolidinone core . NMR signals for aromatic protons (δ 7.6–8.2 ppm) and methyl groups (δ 3.4 ppm) align with substituent electronic environments .

Biological and Industrial Relevance: 3-(2-Chlorobenzyl) derivatives are noted as pharmaceutical intermediates, likely due to the electron-withdrawing chloro group enhancing stability or binding affinity .

Biological Activity

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one (C11H12N2OS) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with carbon disulfide and methyl isocyanate under controlled conditions. The process yields a compound that can be further modified through various chemical reactions, including oxidation, reduction, and substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial and antifungal properties . It has been identified as a potential candidate for developing new antibiotics due to its effectiveness against various pathogens. For instance, studies have shown that derivatives of this compound can significantly inhibit the growth of fungi such as Fusarium oxysporum and other microorganisms .

Anticancer Activity

The compound has also demonstrated promising anticancer properties . It induces apoptosis in cancer cells, potentially making it a candidate for cancer therapies. The mechanism involves the activation of caspases and disruption of mitochondrial functions, leading to cell death. A study highlighted that certain derivatives showed enhanced activity against specific cancer cell lines, indicating a structure-activity relationship that could be exploited for drug development .

Schistosomicidal Activity

In addition to its antimicrobial effects, this compound has been evaluated for its schistosomicidal activity . Research showed that certain derivatives effectively affected the viability and motility of schistosome worms, suggesting potential applications in treating schistosomiasis . The activity was found to be dose-dependent, with higher concentrations yielding better results.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to involve the following pathways:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes such as DNA replication and protein synthesis.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial signaling is a crucial aspect of its anticancer activity.

- Antimicrobial Mechanisms : Its ability to disrupt microbial cell membranes or interfere with metabolic pathways contributes to its antimicrobial efficacy .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methyl-3-benzyl-2-oxoimidazolidin-4-one | Lacks sulfur atom | Different reactivity; less potent |

| 3-Benzyl-1-methyl-2-imidazolidinone | Similar structure | Reduced biological activity due to lack of thioxo group |

This comparison highlights how the presence of the thioxo group in this compound contributes significantly to its biological activity.

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that this compound derivatives exhibited significant antifungal activity against Fusarium oxysporum, with minimum inhibitory concentrations (MIC) determined for various analogs .

- Cancer Cell Apoptosis : Research indicated that specific derivatives induced apoptosis in breast cancer cell lines through caspase activation, suggesting their potential use in targeted cancer therapies .

- Schistosomiasis Treatment : In vivo studies showed that certain derivatives effectively reduced schistosome viability over a treatment period, indicating their potential as therapeutic agents against parasitic infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted maleimides with thiourea derivatives under reflux conditions. For example, chloroacetyl chloride can be reacted with primary amines in dioxane at 0–5°C, followed by reflux for 12 hours to form the thioxoimidazolidinone core . Solvents like ethanol or isopropanol, catalysts (e.g., sodium acetate), and optimized temperatures (e.g., 40–60 minutes at reflux) are critical for achieving yields >90% . Purification via column chromatography or recrystallization from ethanol ensures high purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy : H and C NMR identify substituent integration and carbonyl/thione group positions .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- Melting Point Analysis : Consistency with literature values (e.g., 234–254°C for related derivatives) ensures purity .

- Elemental Analysis : Matches calculated C, H, N, and S percentages .

Advanced Research Questions

Q. What strategies address low yields in synthesizing thioxoimidazolidinone derivatives with bulky substituents?

- Methodological Answer : Bulky groups (e.g., benzyl or trifluoromethyl) often hinder cyclization. Solutions include:

- Catalyst Optimization : Use of triethylamine to stabilize intermediates during acyl chloride reactions .

- Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for sterically hindered derivatives .

Q. How is the anti-inflammatory potential of this compound evaluated in preclinical studies?

- Methodological Answer :

- In Vitro Assays : COX-2 inhibition is tested using enzyme-linked immunosorbent assays (ELISA) at IC₅₀ concentrations .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to inflammatory targets like TNF-α or IL-6 receptors .

- Cytotoxicity Screening : MTT assays on macrophage cells (e.g., RAW 264.7) ensure selectivity indices >10 .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites .

- Molecular Dynamics Simulations : Assess solvent effects on transition states, e.g., ethanol vs. acetonitrile .

- QSAR Models : Relate substituent electronic parameters (Hammett constants) to reaction rates .

Q. What methodologies are used to synthesize novel derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Schiff Base Formation : Condensation with substituted benzaldehydes under acidic conditions introduces arylidene groups at the 5-position .

- Mannich Reactions : Incorporate aminoalkyl chains using formaldehyde and secondary amines .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties for enhanced bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.